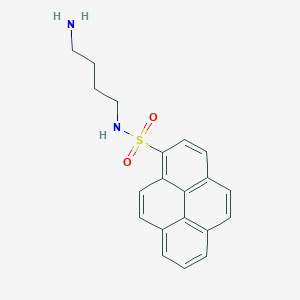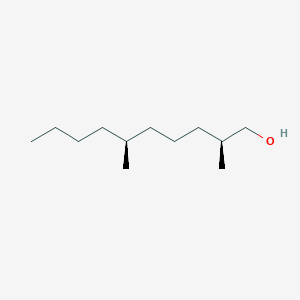
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of halogeno derivatives with alkenes . This process involves the activation of bromochromones by palladium insertion into the carbon-halogen bond, followed by coupling with alkenes to introduce substituents into the chromone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit protein tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . Additionally, it induces apoptosis through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the 3,4-dimethoxyphenyl and iodine substituents.
2-(3,4-Dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but lacks the iodine atom.
3-Iodo-4H-1-benzopyran-4-one: Contains the iodine atom but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3-iodo- is unique due to the combined presence of the 3,4-dimethoxyphenyl group and the iodine atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
645387-26-4 |
|---|---|
Molecular Formula |
C17H13IO4 |
Molecular Weight |
408.19 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-iodochromen-4-one |
InChI |
InChI=1S/C17H13IO4/c1-20-13-8-7-10(9-14(13)21-2)17-15(18)16(19)11-5-3-4-6-12(11)22-17/h3-9H,1-2H3 |
InChI Key |
UWUDUFFLGXHCOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
![N-[(E)-Aminomethylidene]methanethioamide](/img/structure/B12599189.png)
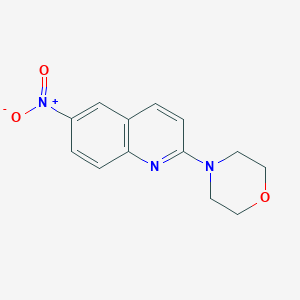

![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4S)-](/img/structure/B12599209.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
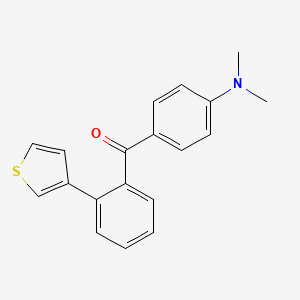
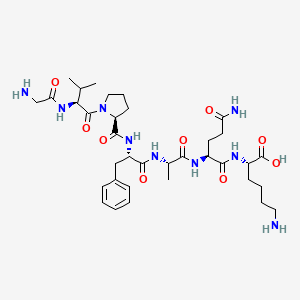
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carbonyl azide](/img/structure/B12599233.png)
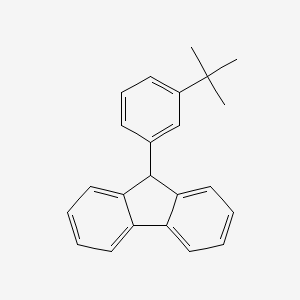
![2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12599249.png)
